molecular formula C7H4ClFO3 B12837509 3-Chloro-2-fluoro-5-hydroxybenzoic acid

3-Chloro-2-fluoro-5-hydroxybenzoic acid

Cat. No.: B12837509
M. Wt: 190.55 g/mol
InChI Key: KIKXGSMGRMECLA-UHFFFAOYSA-N
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Description

3-Chloro-2-fluoro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4ClFO3 It is a derivative of benzoic acid, characterized by the presence of chlorine, fluorine, and hydroxyl groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-hydroxybenzoic acid typically involves multiple steps. One common method starts with 2,4-difluoro-3-chlorobenzoic acid as the starting material. The synthetic route includes nitration, esterification, reduction of the nitro group, diazotization, and hydrolysis . The overall yield of this process is approximately 70%, and the reaction conditions are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key steps include the use of efficient catalysts and reagents, as well as advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to remove the chlorine or fluorine atoms.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-chloro-2-fluoro-5-ketobenzoic acid, while reduction can produce 3-chloro-2-fluoro-5-aminobenzoic acid.

Scientific Research Applications

3-Chloro-2-fluoro-5-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it acts as a selective agonist of the lactate receptor GPR81 . Stimulation of this receptor in adipose tissue leads to a decrease in triglyceride lipolysis, which can have implications for metabolic regulation and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-fluoro-2-hydroxybenzoic acid: Similar in structure but with different positions of the halogen atoms.

    3-Fluoro-2-hydroxybenzoic acid: Lacks the chlorine atom, which affects its chemical properties and reactivity.

    3-Chloro-5-hydroxybenzoic acid: Lacks the fluorine atom, leading to different biological activities and applications.

Uniqueness

3-Chloro-2-fluoro-5-hydroxybenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and hydroxyl groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C7H4ClFO3

Molecular Weight

190.55 g/mol

IUPAC Name

3-chloro-2-fluoro-5-hydroxybenzoic acid

InChI

InChI=1S/C7H4ClFO3/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2,10H,(H,11,12)

InChI Key

KIKXGSMGRMECLA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)O

Origin of Product

United States

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